molecular formula C9H9ClO2 B1360205 Methyl 2-chloromethylbenzoate CAS No. 34040-62-5

Methyl 2-chloromethylbenzoate

Cat. No.: B1360205
CAS No.: 34040-62-5
M. Wt: 184.62 g/mol
InChI Key: AAHZCIWUDPKSJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 2-chloromethylbenzoate can be synthesized through various routes. One common method involves the reaction of 2-benzofuran-1(3H)-one with boron trifluoride diethyl etherate, followed by treatment with thionyl chloride and subsequent hydrolysis with methanol . The detailed synthetic pathways and experimental conditions can be explored further in relevant literature.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chloromethyl group attached to it. The chlorine atom is bonded to the benzylic carbon, resulting in an electron-deficient center. The ester group (methyl benzoate) is also part of the molecule, contributing to its overall structure .


Chemical Reactions Analysis

The choice between these reactions depends on reaction conditions and reagent stoichiometry .

Scientific Research Applications

Genotoxic Impurity Detection in Pharmaceuticals

Methyl 2-chloromethylbenzoate, as a variant of methyl 2-(chloromethyl)-3-nitrobenzoate, plays a crucial role in the pharmaceutical industry. It is identified as a potential genotoxic impurity in the drug substance Lenalidomide. A study by Gaddam et al. (2020) developed and validated an HPLC method for its detection and quantification. This method provides a reliable tool for ensuring drug safety by detecting genotoxic impurities, which is critical for pharmaceutical quality control (Gaddam, K., et al., 2020).

Chemical Reactivities and Mutagenic Properties

The compound has been studied for its chemical and mutagenic properties, particularly in the form of chloromethylbenzo[a]pyrenes. A study conducted by León et al. (1985) explored the reactivity and mutagenicity of chloromethylbenzo[a]pyrenes, providing insights into the potential carcinogenic properties of methylated polycyclic aromatic hydrocarbons. This research contributes to understanding the environmental and health risks associated with these compounds (León, A. A., et al., 1985).

Antitumor and Antifilarial Agents

In the field of medicinal chemistry, derivatives of this compound have been synthesized for potential antitumor and antifilarial applications. Kumar et al. (1993) synthesized derivatives like methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, showing significant in vivo antifilarial activity and cytotoxic activity against leukemia cells. This highlights the compound's potential as a basis for developing new therapeutic agents (Kumar, Y., et al., 1993).

Safety and Hazards

: Methyl 2-(chloromethyl)benzoate - Sigma-Aldrich : [NCATS Inxight Drugs — METHYL 2-CHLOROMETHYLB

Mechanism of Action

Properties

IUPAC Name

methyl 2-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHZCIWUDPKSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187650
Record name Methyl 2-chloromethylbenzoate
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34040-62-5
Record name Benzoic acid, 2-(chloromethyl)-, methyl ester
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Record name Methyl 2-chloromethylbenzoate
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Record name Methyl 2-chloromethylbenzoate
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Record name Methyl 2-chloromethylbenzoate
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Record name METHYL 2-CHLOROMETHYLBENZOATE
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Synthesis routes and methods

Procedure details

180 g of o-(chloromethyl)benzoyl chloride was placed in a double-neck 500 ml flask equipped with a thermometer, cooler and dropping funnel. While maintaining the internal temperature of a reactor at 40˜50° C., 50 ml of methanol was added dropwise. After all amounts of methanol were infused, the reacting mixture was stirred for 10 hours, while maintaining the internal temperature of a reactor at 40˜50° C. After a distillator was equipped, a fractional distillation under reduced pressure was made to afford 165 g of desired compound (yield 94%) as oil.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Methyl 2-chloromethylbenzoate typically used for in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its structure, featuring both an electrophilic chloromethyl group and an ester functionality, allows for diverse reactions. For instance, it is utilized in the synthesis of substituted benzothieno[3,2-c]isoquinolin-5(6H)-ones [], pyrido[3´,2´:4,5]thieno[3,2-c]isoquinolin-5(6H)-ones [], and 3-cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives []. These heterocyclic compounds are of significant interest due to their potential biological activities.

Q2: Can you elaborate on the significance of the chloromethyl group in this compound for synthesis?

A2: The chloromethyl group in this compound acts as a reactive site for nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, such as amines or thiols, into the molecule, leading to the formation of more complex structures. This reactivity is clearly demonstrated in the synthesis of 3-cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives where the chloromethyl group is key for introducing the organylamino substituent [].

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